molecular formula C12H8N2O B14320174 1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile CAS No. 111830-43-4

1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile

Katalognummer: B14320174
CAS-Nummer: 111830-43-4
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: QKUYVNUXWNLOGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile is a chemical compound known for its unique structure and properties It is a heterocyclic compound containing a pyridine ring substituted with a phenyl group, a nitrile group, and an oxo group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the phenyl, nitrile, and oxo groups. One common method involves the use of a Friedel-Crafts acylation reaction followed by nitrile formation and oxidation steps. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with DNA to affect gene expression.

Vergleich Mit ähnlichen Verbindungen

  • 1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid
  • Pyrrolidine, 1-(1-oxo-2,5-octadecadienyl)-

Comparison: 1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it valuable for specific research and industrial purposes.

Eigenschaften

CAS-Nummer

111830-43-4

Molekularformel

C12H8N2O

Molekulargewicht

196.20 g/mol

IUPAC-Name

1-oxido-2-phenylpyridin-1-ium-4-carbonitrile

InChI

InChI=1S/C12H8N2O/c13-9-10-6-7-14(15)12(8-10)11-4-2-1-3-5-11/h1-8H

InChI-Schlüssel

QKUYVNUXWNLOGT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=[N+](C=CC(=C2)C#N)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.